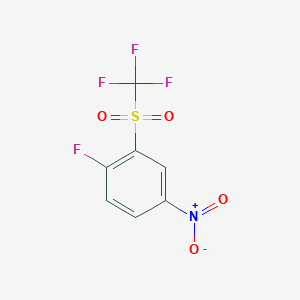
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3F4NO4S. It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-fluoro-2-nitrobenzene and trifluoromethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The trifluoromethanesulfonyl chloride is added dropwise to a solution of 1-fluoro-2-nitrobenzene in an organic solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the existing substituents.
Common reagents used in these reactions include sodium borohydride for reduction and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene: This compound lacks the sulfonyl group, which affects its reactivity and applications.
4-Fluoronitrobenzene: This compound lacks both the trifluoromethyl and sulfonyl groups, making it less reactive in certain chemical reactions.
The presence of the trifluoromethylsulfonyl group in this compound enhances its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds.
Propriétés
Formule moléculaire |
C7H3F4NO4S |
|---|---|
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
1-fluoro-4-nitro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3F4NO4S/c8-5-2-1-4(12(13)14)3-6(5)17(15,16)7(9,10)11/h1-3H |
Clé InChI |
RTCZWNVFWCERKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


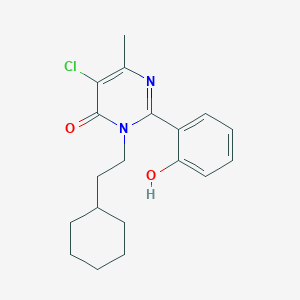
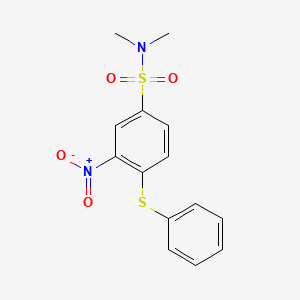
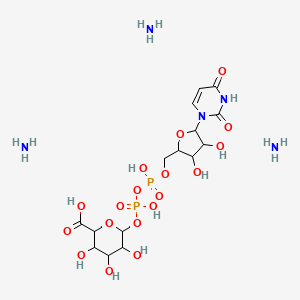
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
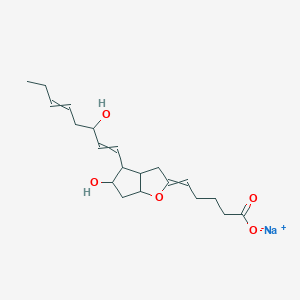
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
![3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)
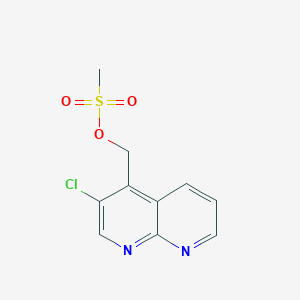
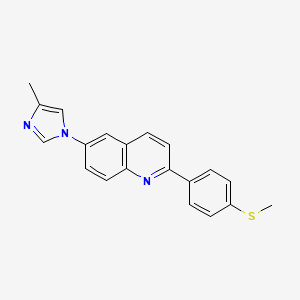
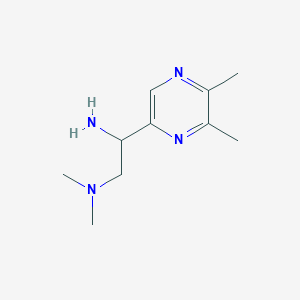
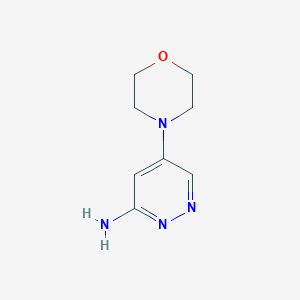
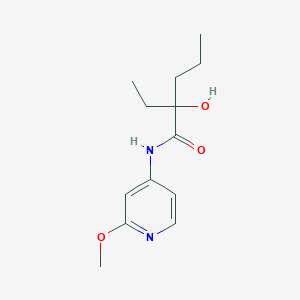
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
